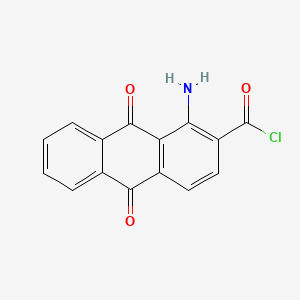

1-Aminoanthraquinone-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Aminoanthraquinone-2-carbonyl chloride is a useful research compound. Its molecular formula is C15H8ClNO3 and its molecular weight is 285.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dye Manufacturing

1-Aminoanthraquinone-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various dyes. It can be transformed into several derivatives that are essential for producing high-performance dyes used in textiles and other materials.

- Dyestuffs Production : AAQCC is involved in the production of bromamine acid and 1-amino-2-bromo-4-hydroxyanthraquinone, which are precursors to dyes such as Genacron Cerise N and Genacron Cerise NSL. These dyes are characterized by their vibrant colors and excellent fastness properties, making them suitable for a wide range of applications .

| Dye | Application | Properties |

|---|---|---|

| Genacron Cerise N | Textile dyeing | High color fastness |

| Genacron Cerise NSL | Textile dyeing | Bright color, good stability |

Pharmaceutical Applications

The pharmaceutical industry utilizes AAQCC for synthesizing various medicinal compounds. Its derivatives have shown potential in drug development, particularly in anti-cancer therapies and as agents for targeting specific biological pathways.

- Antitumor Properties : Research indicates that derivatives of 1-aminoanthraquinone exhibit antitumor activity, making them candidates for further investigation in cancer treatment . The structural modifications enabled by AAQCC allow for the design of compounds that can interact with biological targets effectively.

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatization reagent. This application enhances the detection and quantification of various analytes.

- Derivatization Reagent : AAQCC has been utilized to derivatize amines, improving their detectability in high-performance liquid chromatography (HPLC) systems. This method enhances the sensitivity of analytical assays, particularly for biological samples .

| Analyte | Method | Outcome |

|---|---|---|

| Tryptamine | HPLC with AAQCC | Enhanced sensitivity |

| Phenethylamine | HPLC with AAQCC | Improved detection limits |

Synthesis Processes

The synthesis of 1-aminoanthraquinone derivatives from AAQCC involves several chemical reactions that allow for the creation of specific compounds tailored for desired applications.

- Synthesis Pathways : The process typically includes reactions such as ammonolysis and decarboxylation, which yield various substituted anthraquinones. These processes are optimized to improve yield and purity, making them commercially viable for large-scale production .

Case Study 1: Dye Production Efficiency

A study demonstrated an efficient method for synthesizing 1-aminoanthraquinone from anthraquinone using oleum without toxic byproducts like mercury or arsenic. The resulting product was obtained in over 95% purity and could be used directly in dye formulations .

Case Study 2: Pharmaceutical Development

Research on the antitumor properties of 1-aminoanthraquinone derivatives showed promising results against specific cancer cell lines. The modifications made possible through AAQCC facilitated enhanced interaction with cellular targets, leading to increased efficacy compared to existing treatments .

Propiedades

Número CAS |

6470-88-8 |

|---|---|

Fórmula molecular |

C15H8ClNO3 |

Peso molecular |

285.68 g/mol |

Nombre IUPAC |

1-amino-9,10-dioxoanthracene-2-carbonyl chloride |

InChI |

InChI=1S/C15H8ClNO3/c16-15(20)10-6-5-9-11(12(10)17)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H,17H2 |

Clave InChI |

BIZVHVKTTCPVPP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)N |

Key on ui other cas no. |

6470-88-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.